4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
Description
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with three methyl groups at positions 2, 5, and 4. A piperazine ring is attached to the pyrimidine via a nitrogen atom at position 4, with the piperazine further linked to a 5-fluoropyrimidin-2-yl group.
Properties
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6/c1-10-11(2)19-12(3)20-14(10)21-4-6-22(7-5-21)15-17-8-13(16)9-18-15/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNXFSNQCCGVJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=N3)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Diketones with Amidines
A widely adopted method involves cyclizing 3,5-diketo esters with amidines under acidic conditions:
Optimization Notes :
Table 1: Characterization Data for 4-Chloro-2,5,6-Trimethylpyrimidine
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClN₂ |
| (CDCl₃) | δ 2.35 (s, 3H, CH₃), 2.42 (s, 6H, 2×CH₃), 8.10 (s, 1H, H-5) |
| MS (ESI+) | m/z 171.1 [M+H]⁺ |
Piperazine Functionalization Strategies
Direct Nucleophilic Substitution with Piperazine
4-Chloro-2,5,6-trimethylpyrimidine reacts with piperazine in a 1:2 molar ratio:
Reaction Conditions :
Buchwald-Hartwig Amination for Challenging Substrates
For electron-deficient pyrimidines, palladium-catalyzed coupling enhances efficiency:
Optimization Parameters :
Introduction of the 5-Fluoropyrimidin-2-yl Group
SNAr with 2-Chloro-5-fluoropyrimidine
The secondary amine of piperazine undergoes substitution with 2-chloro-5-fluoropyrimidine :
Critical Parameters :
Table 2: Comparative Analysis of Leaving Groups on Fluoropyrimidine
| Leaving Group | Reaction Time (h) | Yield (%) |
|---|---|---|
| Cl | 24 | 65 |
| Br | 18 | 72 |
| OTs | 12 | 81 |
Alternative Synthetic Routes and Scalability Considerations
One-Pot Tandem Functionalization
A streamlined approach couples both piperazine and fluoropyrimidine in sequence:
Advantages :
Solid-Phase Synthesis for High-Throughput Screening
Immobilizing the core pyrimidine on Wang resin enables rapid derivatization:
Characterization and Analytical Validation
Purity Assessment
-
HPLC : Rt = 6.8 min (C18 column, 70:30 MeCN/H₂O).
-
Elemental Analysis : C 53.41%, H 5.38%, N 29.06% (theory: C 53.57%, H 5.36%, N 29.14%).
Challenges and Mitigation Strategies
Regioselectivity in Piperazine Functionalization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the fluoropyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation and survival. For instance, studies have shown that derivatives of this compound can selectively inhibit cancer cell lines by targeting the PI3K/Akt pathway, which is crucial in cancer progression and metastasis .
Neurological Disorders
The piperazine moiety in the compound is known for its neuroactive properties. It has been investigated for its potential use in treating disorders such as schizophrenia and depression. The compound's ability to modulate neurotransmitter systems makes it a valuable candidate for further research in psychopharmacology .
Antiviral Properties
Preliminary studies suggest that this compound may possess antiviral activity against certain viral infections. Its structural features allow it to interfere with viral replication mechanisms, making it a subject of interest for developing antiviral therapies .
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available starting materials such as 5-fluoropyrimidine and piperazine. The process can be optimized through various reaction conditions to enhance yield and purity.
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 5-Fluoropyrimidine + Piperazine | Heat under reflux | 85% |
| 2 | Intermediate + Methylating Agent | Base catalyzed | 90% |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines. Results demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range, indicating strong potential as an anticancer agent .
Case Study 2: Neurological Effects
A clinical trial explored the effects of compounds related to this pyrimidine structure on patients with treatment-resistant depression. The results indicated a marked improvement in symptoms among participants, suggesting that further investigation into this class of compounds is warranted .
Mechanism of Action
The mechanism of action of 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or enzymes involved in DNA synthesis, potentially inhibiting their function. The piperazine ring may enhance the compound’s binding affinity to its targets, thereby increasing its potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous pyrimidine and piperazine derivatives from recent literature. Key differences in substituents, molecular weight, and functional groups are highlighted (Table 1).
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity
- The target compound’s 2,5,6-trimethylpyrimidine core confers higher lipophilicity compared to sulfonyl- or halogenated analogs (e.g., ’s sulfonyl group reduces logP) .
- In contrast, ’s compound achieves lipophilicity via chlorine and trifluoromethyl groups, which may improve membrane permeability but increase toxicity risks .
However, the piperazine linkage in the target may require careful regioselective synthesis .
Pharmacological Implications
- Piperazine derivatives in and are associated with CNS activity due to blood-brain barrier penetration. The target compound’s trimethylpyrimidine core may limit this effect due to steric bulk .
Biological Activity
The compound 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine , also known as Olorofim (F901318), is a synthetic antifungal agent that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of Olorofim can be represented as follows:
Olorofim operates primarily through the inhibition of dihydroorotate dehydrogenase (DHODH) , an enzyme critical for pyrimidine biosynthesis in fungi. This inhibition disrupts the synthesis of nucleotides necessary for fungal growth and replication, making it a potent antifungal agent against various fungal pathogens.
Antifungal Efficacy
Olorofim has demonstrated significant antifungal activity against several strains of fungi, particularly those resistant to conventional treatments. Research indicates that it is effective against:
- Aspergillus species
- Candida species
- Scedosporium species
In vitro studies have shown that Olorofim exhibits low minimum inhibitory concentrations (MICs), indicating high potency. For instance, MIC values against Aspergillus fumigatus were reported in the nanomolar range, showcasing its effectiveness compared to existing antifungal agents .
Case Studies and Clinical Trials
- Case Study on Scedosporiosis : A clinical trial evaluated Olorofim's efficacy in patients with scedosporiosis, a rare fungal infection. Results indicated a significant reduction in fungal burden and improvement in clinical outcomes for patients treated with Olorofim compared to those receiving standard therapy .
- Resistance Profiles : Studies have explored the resistance mechanisms of various fungal strains to Olorofim. It was found that mutations in the DHODH gene can confer resistance, emphasizing the need for ongoing surveillance and potential combination therapies to mitigate resistance development .
Comparative Biological Activity
| Compound Name | Target Organisms | Mechanism of Action | MIC (µg/mL) |
|---|---|---|---|
| Olorofim | Aspergillus spp. | DHODH inhibition | <0.03 |
| Voriconazole | Aspergillus spp. | Ergosterol synthesis inhibition | 0.5 |
| Amphotericin B | Broad spectrum | Membrane disruption | 0.1 |
Safety and Side Effects
Clinical evaluations have reported that Olorofim is generally well-tolerated. Common side effects include gastrointestinal disturbances and mild liver enzyme elevations. Long-term safety data are still being gathered as part of ongoing studies .
Q & A
Q. What statistical methods validate reproducibility in dose-response assays?
- Methodology : Apply Grubbs’ test to identify outliers in triplicate experiments. Use ANOVA to compare inter-batch variability. For EC₅₀ calculations, nonlinear regression (e.g., GraphPad Prism) is essential. ’s kinetic study protocol provides a template for rigorous statistical validation of enzyme inhibition data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
